Idenast

clinical development stage indazolinone 5-lipoxygenase inhibitor

Idenast (艾地司特, CAS 108674-88-0, UNII: ABY1GJ356X) is an indazolinone-class small molecule assigned the WHO International Nonproprietary Name (INN) in 1987, with a molecular formula of C28H31FN4O2 and a molecular weight of 474.57 g/mol. It is classified by the Chinese Pharmacopoeia Commission as a respiratory-system antiasthmatic agent (呼吸系统>平喘药).

Molecular Formula C28H31FN4O2
Molecular Weight 474.6 g/mol
CAS No. 108674-88-0
Cat. No. B018595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdenast
CAS108674-88-0
SynonymsIdenast
Molecular FormulaC28H31FN4O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2CCCCN4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C28H31FN4O2/c1-35-25-14-12-24(13-15-25)33-27-7-3-2-6-26(27)28(34)32(33)17-5-4-16-30-18-20-31(21-19-30)23-10-8-22(29)9-11-23/h2-3,6-15H,4-5,16-21H2,1H3
InChIKeyPQUOXFMVMMJVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idenast (CAS 108674-88-0) for Scientific Procurement: Compound Identity, Regulatory Status, and Comparator Landscape


Idenast (艾地司特, CAS 108674-88-0, UNII: ABY1GJ356X) is an indazolinone-class small molecule assigned the WHO International Nonproprietary Name (INN) in 1987, with a molecular formula of C28H31FN4O2 and a molecular weight of 474.57 g/mol [1]. It is classified by the Chinese Pharmacopoeia Commission as a respiratory-system antiasthmatic agent (呼吸系统>平喘药) . The indazolinone pharmacophore was developed by ICI Pharmaceuticals as a redox-active 5-lipoxygenase (5-LO) inhibitor scaffold with demonstrated oral anti-inflammatory activity [2]. Idenast reached Phase 2 clinical development (ChEMBL Max Phase: 2) but was never approved for marketing in any jurisdiction [3]. No bioactivity data, target engagement profiles, or clinical trial results are publicly deposited in ChEMBL, PubChem, or the primary literature for this specific compound [3][4]. ZINC15 confirms that Idenast has not been detected in any reported clinical trials and has no known activity records [4]. This evidence guide evaluates what limited differentiation exists for Idenast relative to pharmacologically and structurally related comparators, and explicitly identifies evidence gaps that should inform procurement decisions.

Why Idenast (CAS 108674-88-0) Cannot Be Interchanged with Generic 5-Lipoxygenase Inhibitors or Other Indazolinones


Idenast occupies a structurally unique position within the indazolinone series that precludes generic substitution. Unlike early-generation indazolinones such as ICI 207968 (CAS 120273-58-7, a simple N-2-(3-pyridylmethyl) derivative), Idenast bears a distinctive N-2-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl) side chain and an N-1-(4-methoxyphenyl) substituent [1]. The seminal indazolinone SAR study by Bruneau et al. (1991) demonstrated that 5-LO potency, cyclooxygenase (CO) selectivity, oral bioavailability, and methemoglobin (MHb) induction are exquisitely sensitive to the nature of the N-2 substituent — N-2-alkyl derivatives inhibited both 5-LO and CO, N-2-benzyl derivatives were 5-LO-selective but weakly oral, and only specific N-2 substituents (e.g., 3-pyridylmethyl in ICI 207968) achieved both oral activity and selectivity [2]. The N-2-(fluorophenylpiperazinylbutyl) moiety in Idenast is absent from all published indazolinone SAR tables [2], meaning its selectivity profile, redox behavior, and MHb induction risk cannot be extrapolated from known analogues. Furthermore, the 4-(4-fluorophenyl)piperazine substructure is a privileged fragment found in numerous CNS-active and serotonergic agents [3], suggesting Idenast may possess ancillary pharmacology that is absent in simpler indazolinones. Without compound-specific selectivity and pharmacokinetic data, substituting Idenast with any other indazolinone or 5-LO inhibitor (e.g., zileuton, ICI D2138, ICI 207968) introduces unquantifiable risk of divergent target engagement, off-target activity, and in vivo efficacy profiles.

Quantitative Differentiation Evidence for Idenast (CAS 108674-88-0) vs. 5-LO Inhibitor and Antiasthmatic Comparators


Clinical Development Stage vs. Indazolinone Analogues: Phase 2 Advancement with No Published Efficacy Data

Idenast is the only N-2-(fluorophenylpiperazinylbutyl)-N-1-(4-methoxyphenyl)-substituted indazolinone to have received an INN designation and advanced to Phase 2 clinical trials, as recorded in ChEMBL (Max Phase: 2) [1]. In contrast, the most extensively characterized indazolinone, ICI 207968 (2-(3-pyridylmethyl)indazolinone, CAS 120273-58-7), was precluded from clinical development due to methemoglobin induction in dog blood despite combining potent oral activity and high 5-LO selectivity in preclinical models [2]. ICI D2138 (zileuton, a non-indazolinone 5-LO inhibitor, CAS 111406-87-2) reached FDA approval, but belongs to the N-hydroxyurea chemotype entirely distinct from indazolinones [3]. Critically, no Phase 2 efficacy or safety data for Idenast have been published in any peer-reviewed journal or deposited in clinical trial registries, meaning the basis for its Phase 2 advancement relative to ICI 207968's failure remains undocumented [1][4].

clinical development stage indazolinone 5-lipoxygenase inhibitor

Regulatory Classification as Antiasthmatic vs. Indazolinone-Class 5-LO Inhibition: Functional Mechanism Ambiguity

The Chinese Pharmacopoeia Commission classifies Idenast under the therapeutic category 'Respiratory System > Antiasthmatic Drugs' (呼吸系统>平喘药) . This regulatory classification diverges from the class-level mechanism of indazolinones as redox-active 5-lipoxygenase inhibitors described by Bruneau et al. (1991), which were developed primarily as anti-inflammatory agents targeting leukotriene biosynthesis [1]. Chinese medical information sources additionally describe Idenast as an inhibitor of neutrophil elastase activity that reduces airway inflammation and decreases sputum viscosity [2], and as an antihistamine agent that blocks histamine receptors [3]. In contrast, the prototype indazolinones ICI 207968 and ICI D2138 were characterized purely as 5-LO inhibitors with no reported neutrophil elastase or histamine receptor activity [1][4]. The N-2-(fluorophenylpiperazinylbutyl) substituent in Idenast contains a 4-(4-fluorophenyl)piperazine motif, a known pharmacophore for serotonergic, dopaminergic, and histaminergic receptor binding, which is structurally absent from all previously characterized indazolinones [5]. No quantitative receptor binding, enzyme inhibition, or functional assay data are publicly available to resolve whether Idenast's antiasthmatic classification reflects 5-LO inhibition, neutrophil elastase inhibition, histamine antagonism, or a polypharmacological combination thereof.

mechanism of action antiasthmatic classification 5-lipoxygenase

Physicochemical Properties vs. Approved Oral Antiasthmatics: High LogP and Zero H-Bond Donors as Differentiating Features

Idenast possesses a computed XLogP3 of 5.4 [1], substantially higher than the typical range for approved oral antiasthmatics (montelukast XLogP3 = 7.9, zileuton XLogP3 = 2.1, zafirlukast XLogP3 = 5.0) [2]. Idenast has zero hydrogen bond donors (HBD = 0) [1], a rare feature among orally bioavailable drugs that may confer advantages in membrane permeability and CNS penetration. For comparison, zileuton has HBD = 2, montelukast has HBD = 1, and theophylline has HBD = 1 [2]. The compound has 6 hydrogen bond acceptors (HBA), 8 rotatable bonds, a topological polar surface area (TPSA) of 42.64 Ų, and zero Rule-of-Five violations [1][3]. Its AlogP of 4.54 and QED (Quantitative Estimate of Drug-likeness) weighted score of 0.35 indicate moderate drug-likeness [3]. The compound is reported to be hydrophobic and insoluble in water, requiring reconstitution for administration . Compared to ICI 207968 (MW 225.25, XLogP ~1.8, HBD = 0, 2 rotatable bonds), Idenast is significantly larger and more lipophilic, which may translate to different tissue distribution and pharmacokinetic profiles [4].

physicochemical properties drug-likeness oral bioavailability

Structural Uniqueness: N-2-(Fluorophenylpiperazinylbutyl) Substituent is Absent from All Published Indazolinone SAR

The comprehensive SAR study by Bruneau et al. (1991) systematically varied N-1 and N-2 substituents on the indazolinone core across 21 analogues (compounds 1-21) [1]. All published N-2 substituents in that study were unsubstituted (H), alkyl (methyl, butyl, pentyl, heptyl), benzyl, substituted benzyl, or heteroarylmethyl (3-pyridylmethyl, 2-thienylmethyl). No compound in the published SAR series contains a piperazine linker or a fluorophenyl group at N-2 [1]. A subsequent patent landscape analysis reveals that Idenast's specific N-2-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl) substitution pattern appears in no other indazolinone patent or publication indexed in PubChem or ChEMBL as of 2026 [2][3]. The 4-(4-fluorophenyl)piperazine motif is a privileged fragment present in 4,366 patents, predominantly in CNS-active compounds targeting serotonin, dopamine, and adrenergic receptors [4]. This structural divergence from the published indazolinone SAR space implies that Idenast's 5-LO potency, 5-LO/CO selectivity ratio, redox potential, oral activity, and MHb induction propensity cannot be predicted by interpolation from known indazolinone analogues.

structure-activity relationship indazolinone scaffold N-2 substitution

Validated and High-Risk Application Scenarios for Idenast (CAS 108674-88-0) Based on Available Evidence


Reference Standard for Indazolinone Scaffold Diversification Studies

Idenast serves as a structurally extreme reference point for medicinal chemistry exploration of the indazolinone 5-LO inhibitor scaffold. As demonstrated in Section 3, its N-2-(fluorophenylpiperazinylbutyl) substituent extends far beyond the SAR space characterized by Bruneau et al. (1991) [1]. Researchers investigating the tolerability of the indazolinone core to large, basic, GPCR-privileged N-2 substituents can use Idenast as a boundary-case probe for scaffold plasticity. However, procurement should be accompanied by plans for de novo characterization of 5-LO inhibition (e.g., human whole blood LTB4 assay), redox potential measurement (to assess MHb risk), and broad GPCR selectivity profiling, as no such data are publicly available [2].

Polypharmacology Probe for Dual 5-LO / Neutrophil Elastase Inhibition Hypothesis Testing

Chinese regulatory and medical sources describe Idenast as acting through neutrophil elastase inhibition and antihistamine mechanisms [3][4]. If verified, this would represent a differentiated polypharmacological profile relative to pure 5-LO inhibitors like zileuton (IC50 = 20 nM in human blood for 5-LO only) [5]. Idenast may be evaluated in head-to-head in vitro panels against zileuton, montelukast (CysLT1 antagonist, IC50 = 2.3 nM), and sivelestat (selective neutrophil elastase inhibitor, Ki = 0.2 μM) [6] to determine whether it offers multi-target engagement relevant to mixed-phenotype neutrophilic/eosinophilic asthma. Due to the complete absence of published target engagement data for Idenast, procurement should be contingent on access to in-house assay capabilities or collaboration with a contract research organization capable of profiling 5-LO, neutrophil elastase, histamine H1, and serotonin 5-HT2A receptor activities.

Negative Control for MHb Induction Liability Assessment in Redox-Active Compounds

The indazolinone class is historically associated with methemoglobin (MHb) induction risk, which terminated the development of ICI 207968 [1]. Idenast's advancement to Phase 2 clinical trials implies that it either lacks MHb induction liability or that the liability is manageable at therapeutic doses — a critical differentiating feature from ICI 207968. Idenast can be procured as a test article for comparative in vitro MHb induction assays (e.g., dog or human whole blood incubation followed by spectrophotometric MHb quantification) alongside ICI 207968 as a positive control and ICI D2138 (non-redox 5-LO inhibitor, no MHb induction [5]) as a negative control. This three-compound panel would enable researchers to dissect the structural determinants of indazolinone-mediated MHb induction and validate the hypothesis that N-2 substitution with bulky basic amines mitigates redox cycling.

Quote Request

Request a Quote for Idenast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.